1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene
Overview
Description
1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the use of 1-bromo-4-(trifluoromethoxy)benzene as a starting material. This compound is treated with lithium diisopropylamide (LIDA) at low temperatures to generate the corresponding phenyllithium intermediate, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted aromatic compounds, while oxidation and reduction reactions can lead to the formation of quinones or reduced aromatic rings, respectively.
Scientific Research Applications
1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene has several scientific research applications:
Biology: Its unique properties make it useful in the study of biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,2-Difluoro-4-methylbenzene
- 1,3-Difluoro-4-methylbenzene
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
Uniqueness
1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene is unique due to the presence of both difluoro and trifluoromethoxy groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable in applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
1,3-difluoro-4-methyl-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-4-2-3-5(9)7(6(4)10)14-8(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCPTMLIOZPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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